3-[5-(3-Chlorophenyl)-1,2,4-oxadiazol-3-yl]-6-fluoro-1-methyl-7-(morpholin-4-yl)-1,4-dihydroquinolin-4-one
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Description
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. For example, the oxadiazole ring could be formed through a cyclization reaction involving a carboxylic acid and a hydrazide .Molecular Structure Analysis
The presence of multiple aromatic rings (phenyl and oxadiazole) suggests that the compound may have significant π-conjugation, which could affect its electronic properties. The morpholine ring could potentially act as a hydrogen bond donor or acceptor, influencing the compound’s solubility and reactivity .Chemical Reactions Analysis
The compound’s reactivity would likely be influenced by its functional groups. For example, the chlorophenyl group could undergo nucleophilic aromatic substitution reactions, while the oxadiazole ring could participate in electrophilic aromatic substitution .Physical and Chemical Properties Analysis
The compound’s physical and chemical properties would be influenced by its functional groups. For example, the presence of a chloro group could increase the compound’s density and boiling point compared to a similar compound without the chloro group .Safety and Hazards
Future Directions
Properties
IUPAC Name |
3-[5-(3-chlorophenyl)-1,2,4-oxadiazol-3-yl]-6-fluoro-1-methyl-7-morpholin-4-ylquinolin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18ClFN4O3/c1-27-12-16(21-25-22(31-26-21)13-3-2-4-14(23)9-13)20(29)15-10-17(24)19(11-18(15)27)28-5-7-30-8-6-28/h2-4,9-12H,5-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XAUPMUNSROMOBS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=O)C2=CC(=C(C=C21)N3CCOCC3)F)C4=NOC(=N4)C5=CC(=CC=C5)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18ClFN4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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